molecular formula C19H22N4O3S B3011388 Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate CAS No. 868219-43-6

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate

Cat. No.: B3011388
CAS No.: 868219-43-6
M. Wt: 386.47
InChI Key: MQLUSDMCBIPKGW-UHFFFAOYSA-N
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Description

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a triazole ring, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This step often involves the cyclization of a precursor containing sulfur and nitrogen atoms under acidic or basic conditions.

    Construction of the Triazole Ring: This can be achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves an azide and an alkyne.

    Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.

    Final Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the thiazole ring.

    Reduction: Reduction reactions can occur at various sites, including the triazole ring and the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate has shown potential as a neuroprotective agent. Studies have indicated its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .

Medicine

In medicine, this compound is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate inflammatory pathways and protect neurons makes it a promising candidate for drug development .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-1,2,4-triazole-3-carboxylate: This compound shares the triazole ring but lacks the thiazole and piperidine rings.

    Thiazole-based Compounds: These compounds have similar thiazole rings but differ in other structural components.

    Piperidine Derivatives: Compounds with piperidine rings but different substituents.

Uniqueness

Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is unique due to its combination of a thiazole ring, a triazole ring, and a piperidine ring, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-3-5-13(6-4-12)15(16-17(24)23-19(27-16)20-11-21-23)22-9-7-14(8-10-22)18(25)26-2/h3-6,11,14-15,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLUSDMCBIPKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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